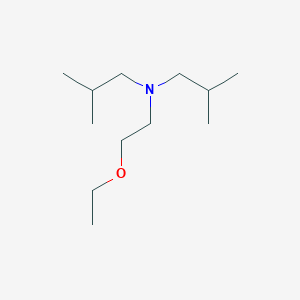
1,2-Dimethyl-3-nitropyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-nitropyridin-1-ium iodide is a chemical compound with the molecular formula C7H9IN2O2 It is a pyridinium salt, characterized by the presence of a nitro group at the third position and two methyl groups at the first and second positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-nitropyridin-1-ium iodide typically involves the quaternization of 3-nitropyridine with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:
3-Nitropyridine+Methyl Iodide→1,2-Dimethyl-3-nitropyridin-1-ium Iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3-nitropyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted pyridinium salts.
Reduction: 1,2-Dimethyl-3-aminopyridin-1-ium iodide.
Oxidation: 1,2-Dicarboxy-3-nitropyridin-1-ium iodide.
Applications De Recherche Scientifique
1,2-Dimethyl-3-nitropyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-nitropyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethyl-4-nitropyridin-1-ium iodide
- 1,2-Dimethyl-3-nitropyridin-1-ium chloride
- 1,2-Dimethyl-3-nitropyridin-1-ium bromide
Uniqueness
1,2-Dimethyl-3-nitropyridin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
65081-36-9 |
|---|---|
Formule moléculaire |
C7H9IN2O2 |
Poids moléculaire |
280.06 g/mol |
Nom IUPAC |
1,2-dimethyl-3-nitropyridin-1-ium;iodide |
InChI |
InChI=1S/C7H9N2O2.HI/c1-6-7(9(10)11)4-3-5-8(6)2;/h3-5H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
YGEHFOKZTQSFOA-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC=[N+]1C)[N+](=O)[O-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


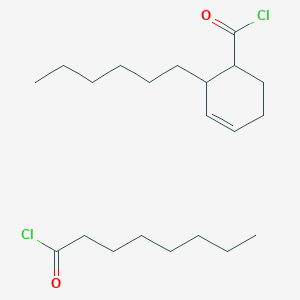

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)

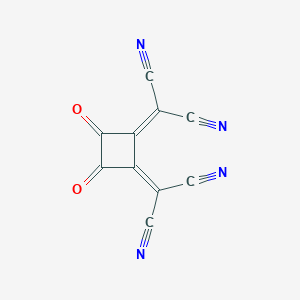
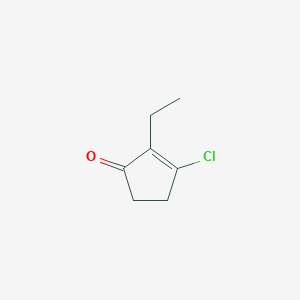

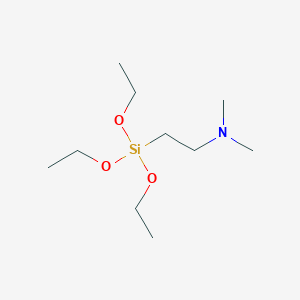
![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)

